Tanzisertib

Übersicht

Beschreibung

JNK930, also known as Tanzisertib, is a potent, selective, and orally active inhibitor of c-Jun N-terminal kinase (JNK) enzymes. JNK enzymes are part of the mitogen-activated protein kinase (MAPK) family, which play crucial roles in cellular responses to stress signals. JNK930 has shown promise in treating various fibrotic and inflammatory conditions, making it a compound of significant interest in medical research .

Wissenschaftliche Forschungsanwendungen

JNK930 has a wide range of scientific research applications, including:

Chemistry: JNK930 is used as a tool compound to study the inhibition of JNK enzymes and their role in various biochemical pathways.

Biology: In biological research, JNK930 is employed to investigate the cellular responses to stress signals and the regulation of gene expression.

Medicine: JNK930 has shown potential in treating fibrotic and inflammatory conditions, such as idiopathic pulmonary fibrosis and chronic severe asthma. .

Industry: In the pharmaceutical industry, JNK930 is being developed as a therapeutic agent for various diseases.

Wirkmechanismus

Target of Action

Tanzisertib, also known as CC-930, is a potent and selective inhibitor of c-Jun N-terminal kinases (JNKs) . JNKs are members of the mitogen-activated protein kinases (MAPK) family, which regulate many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death . This compound specifically targets JNK1, JNK2, and JNK3 with IC50 values of 61 nM, 7 nM, and 6 nM respectively .

Mode of Action

This compound interacts with its targets, the JNK proteins, by inhibiting their kinase activity. This inhibition prevents the phosphorylation of various transcription factors and cellular proteins associated with apoptosis, such as Bcl2 and p53 . This compound is a potent, orally active, and specific JNK inhibitor with selectivity against other MAP kinase-like p38 and ERK1 .

Biochemical Pathways

The JNK pathway activation occurs in response to different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes . The activation of JNK required dual phosphorylation at its Try and Thr residues, which is mediated by MKK4 and MKK7 . This compound, by inhibiting JNKs, affects these pathways and their downstream effects.

Pharmacokinetics

It is known that this compound is orally active .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of JNKs, which leads to the prevention of phosphorylation of various transcription factors and cellular proteins associated with apoptosis . This can result in the regulation of many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, different stimuli during exposure of cell to biotic or abiotic stress like inflammation, oxidative stress, infection, osmotic stress, DNA damage or cytoskeletal changes can activate the JNK pathway . The action of this compound, as a JNK inhibitor, can be influenced by these environmental conditions.

Biochemische Analyse

Biochemical Properties

Tanzisertib is known to interact with JNKs, which are members of the mitogen-activated protein kinases (MAPK) family . These interactions play a crucial role in many physiological processes including inflammatory responses, cell proliferation, differentiation, survival, and death .

Cellular Effects

This compound has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to substantially reduce hepatocyte apoptosis and necrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is known to inhibit JNK1, JNK2, and JNK3 with IC50 values of 0.06 µM, 0.007 µM, and 0.006 µM respectively . This inhibition leads to changes in gene expression and impacts the function of various biomolecules .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von JNK930 umfasst mehrere Schritte, beginnend mit der Herstellung wichtiger Zwischenprodukte. Das Verfahren umfasst in der Regel die folgenden Schritte:

Bildung der Kernstruktur: Die Kernstruktur von JNK930 wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen synthetisiert. Diese Reaktionen beinhalten oft die Verwendung von Reagenzien wie Aminen, Aldehyden und Ketonen unter kontrollierten Bedingungen.

Funktionsgruppenmodifikationen: Die Kernstruktur wird dann modifiziert, um bestimmte funktionelle Gruppen einzuführen, die die Aktivität und Selektivität der Verbindung verbessern. Dieser Schritt kann Reaktionen wie Alkylierung, Acylierung und Halogenierung beinhalten.

Reinigung und Charakterisierung: Das Endprodukt wird mit Techniken wie Säulenchromatographie und Rekristallisation gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von JNK930 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz und Ausbeute optimiert und umfasst oft automatisierte Systeme und Hochdurchsatztechniken. Qualitätskontrollmaßnahmen werden in verschiedenen Phasen implementiert, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

JNK930 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: JNK930 kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden. Übliche Oxidationsmittel, die in diesen Reaktionen verwendet werden, sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsreaktionen von JNK930 beinhalten die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: JNK930 kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Nukleophile wie Halogenide, Amine und Alkohole unter verschiedenen Lösungsmittelbedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen. Diese Produkte werden oft mit spektroskopischen Techniken charakterisiert, um ihre Strukturen zu bestätigen .

Wissenschaftliche Forschungsanwendungen

JNK930 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: JNK930 wird als Werkzeugverbindung verwendet, um die Hemmung von JNK-Enzymen und deren Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: In der biologischen Forschung wird JNK930 eingesetzt, um die zellulären Reaktionen auf Stresssignale und die Regulation der Genexpression zu untersuchen.

Medizin: JNK930 hat sich als vielversprechend bei der Behandlung fibrotischer und entzündlicher Erkrankungen wie idiopathischer Lungenfibrose und chronischer schwerer Asthma erwiesen. .

Industrie: In der pharmazeutischen Industrie wird JNK930 als Therapeutikum für verschiedene Krankheiten entwickelt.

Wirkmechanismus

JNK930 entfaltet seine Wirkung durch selektive Hemmung der Aktivität von JNK-Enzymen. JNK-Enzyme werden durch verschiedene Stresssignale aktiviert und spielen eine entscheidende Rolle bei zellulären Reaktionen, einschließlich Entzündungen, Apoptose und Zellproliferation. Durch die Hemmung der JNK-Aktivität moduliert JNK930 diese zellulären Prozesse, was zu seinen therapeutischen Wirkungen führt .

Molekulare Ziele und Signalwege

Molekulare Ziele: JNK930 zielt auf die ATP-Bindungsstelle von JNK-Enzymen ab und verhindert deren Aktivierung und die anschließende Phosphorylierung von nachgeschalteten Zielen.

Beteiligte Signalwege: JNK930 beeinflusst den MAPK-Signalweg, der an der Regulation der Genexpression, dem Zellüberleben und der Apoptose beteiligt ist.

Vergleich Mit ähnlichen Verbindungen

JNK930 wird mit anderen ähnlichen Verbindungen anhand seiner Selektivität, Potenz und seines therapeutischen Potenzials verglichen. Einige ähnliche Verbindungen umfassen:

SP600125: Ein weit verbreiteter JNK-Inhibitor mit geringerer Selektivität im Vergleich zu JNK930.

CC-401: Ein weiterer JNK-Inhibitor mit ähnlichem therapeutischem Potenzial, aber unterschiedlichen pharmakokinetischen Eigenschaften.

AS601245: Ein JNK-Inhibitor mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.

Einzigartigkeit von JNK930

JNK930 zeichnet sich durch seine hohe Selektivität und Potenz als JNK-Inhibitor aus. Seine orale Bioverfügbarkeit und sein günstiges pharmakokinetisches Profil machen es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen. Darüber hinaus hat sich JNK930 als vielversprechend bei der Behandlung einer Vielzahl von Krankheiten erwiesen, darunter fibrotische und entzündliche Erkrankungen, was es zu einer vielseitigen Verbindung in der medizinischen Forschung macht .

Eigenschaften

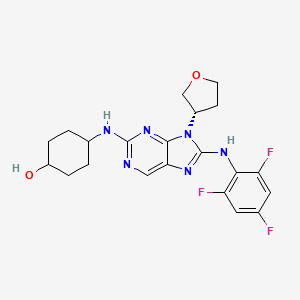

IUPAC Name |

4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F3N6O2/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29)/t12?,13-,14?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBGLGMOPHJQDJB-MOKVOYLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025671, DTXSID901026042 | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

899805-25-5, 1629774-47-5 | |

| Record name | Tanzisertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0899805255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tanzisertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11798 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[[9-[(3S)-Tetrahydro-3-furanyl]-8-[(2,4,6-trifluorophenyl)amino]-9H-purin-2-yl]amino]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-((9-((3S)-Tetrahydrofuran-3-yl)-8-((2,4,6-trifluorophenyl)amino)-9H-purin-2-yl)amino)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TANZISERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5O06306UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

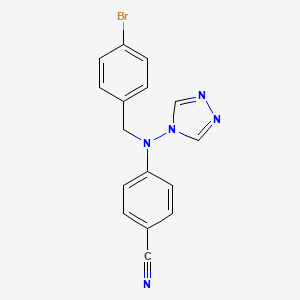

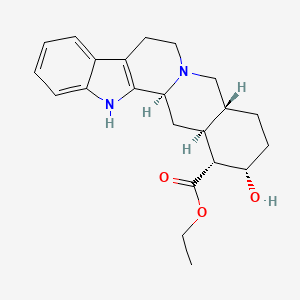

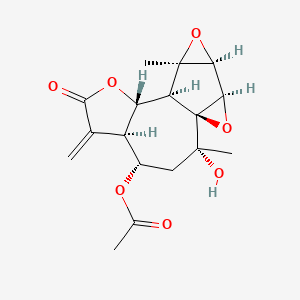

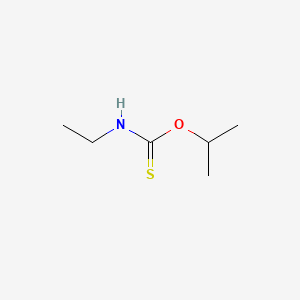

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)

![2-Hydroxynaphthalene-1-carbaldehyde [(2-hydroxy-1-naphthyl)methylene]hydrazone](/img/structure/B1684262.png)

![[6-[4-(dimethylamino)-5-hydroxy-6-[[(11Z,13E)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1684265.png)

![1-[3-(3,4-Dichlorophenyl)-3-[2-(1-methyl-4-phenylpiperidin-1-ium-1-yl)ethyl]piperidin-1-yl]-2-(3-propan-2-yloxyphenyl)ethanone](/img/structure/B1684271.png)